molecular formula C13H17NO3 B1269754 Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 95798-22-4

Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No. B1269754
CAS RN: 95798-22-4
M. Wt: 235.28 g/mol
InChI Key: NDGWBAFATMSBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl 3-hydroxypiperidine-1-carboxylate can be synthesized through a series of chemical reactions starting from readily available reagents. For example, Chen Xin-zhi (2011) described an efficient synthesis process beginning with 4-methylpyridinium and proceeding through SN2 substitution with benzyl chloride, yielding 1-benzyl-3-hydroxy-4-methylpyridium chloride with high yield. The process includes several steps, such as borohydride reduction, Jones oxidation, and final acylation, achieving a total yield of up to 80.2% (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of benzyl 3-hydroxypiperidine-1-carboxylate and related compounds has been analyzed through techniques like X-ray crystallography. Katzsch et al. (2012) compared the solid-state structures of specific benzoates and corresponding acids, revealing slight influences of phenylacetylene spacers on the lattice arrangement of benzoates (Katzsch, Eissmann, & Weber, 2012).

Chemical Reactions and Properties

Chemical reactions involving benzyl 3-hydroxypiperidine-1-carboxylate exhibit unique pathways and mechanisms. For instance, the compound can undergo oxygenative and dehydrogenative benzannulation reactions to form substituted biaryl phenols, as demonstrated by Joshi et al. (2016), highlighting its role in regioselective synthesis (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

Synthesis and Derivative Studies

Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives are vital in various synthetic applications. For example, Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, highlighting their potential in producing specific isomers crucial in chemical syntheses (Boev et al., 2015). Additionally, Heuckendorff et al. (2010) conducted a study on the electronic effects of protecting groups in hydroxypiperidines, essential for understanding the chemical behavior of such compounds in synthetic processes (Heuckendorff et al., 2010).

Enzymatic Synthesis and Resolution

Enzymatic synthesis and resolution of compounds related to benzyl 3-hydroxypiperidine-1-carboxylate are also of interest. Zhu We (2015) described a chemo-enzyme method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, an intermediate of ibrutinib, highlighting the role of enzymes in producing specific enantiomers of such compounds (Zhu We, 2015). Similarly, Solymár et al. (2004) achieved a highly enantioselective kinetic resolution of related piperidine hydroxy esters using lipase-catalyzed asymmetric acylation, demonstrating the potential of enzymes in achieving high enantioselectivity in the synthesis of such compounds (Solymár et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

benzyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340111
Record name n-cbz-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxypiperidine-1-carboxylate

CAS RN

95798-22-4
Record name n-cbz-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95798-22-4
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Synthesis routes and methods I

Procedure details

To a mixed solution containing 33.5 g of 3-hydroxypiperidine and 62.7 ml of triethylamine dissolved in 250 ml of methylene chloride was added dropwise a solution of 55.7 ml of benzyloxycarbonyl chloride in 150 ml of methylene chloride, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous citric acid and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4→0:1) to obtain 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzylchloroformate (15 ml) was added dropwise to a stirred suspension of 3-hydroxypiperidine hydrochloride (13.7 g) and triethylamine (30 ml) in dichloromethane (150 ml), maintaining the temperature below 15° C. throughout. Stirring was continued for three hours, then the solution was washed with water (4×100 ml) and saturated aqueous sodium chloride (100 ml), dried (PS paper) and concentrated. The residual oil was dissolved in ether (300 ml), washed with dilute hydrochloric acid (2×100 ml) and water (100 ml), dried (PS paper) and concentrated. The residue was purified by flash column chromatography, eluting first with hexane/ether (1:1) then ether to give 1-benzyloxycarbonylpiperidine-3-ol (7.1 g) as a colourless oil. NMR(d6DMSO): δ1.2-1.4(2H,m); 1.6-1.9(1H,m+1H,m); 2.8(1H,br s); 2.95(1H,m); 3.45(1H,m); 3.65(1H,br.d); 3.8(1H,dd); 4.85(1H,d); 5.1(2H,s); 7.3(5H,m); m/e 236(M+H)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (20.0 g, 0.145 mol) in dioxane (500 ml) and water (500 ml) was added benzyl chloroformate (24.88 ml, 0.17 mol) and triethylamine (101 ml, 0.73 mol). The mixture was stirred at room temperature overnight. The reaction mixture was extracted with ether and the organic layer was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified through chromatography on silica gel (eluent: 1:1 ethyl acetate/hexane) and the title compound was obtained as a pale yellow viscous oil (20.7 g, 88 mmol, yield 61%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.88 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com

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